N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Matrix Metalloproteinase Inhibition Zinc-Binding Pharmacophore

N-Hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide (CAS 38557-76-5) is a trisubstituted aromatic sulfonamide featuring a characteristic N-hydroxy (hydroxamic acid mimetic) zinc-binding group, a 4-methyl substituent on the benzene ring, and an N-phenyl group. With a molecular formula of C13H13NO3S and a molecular weight of 263.31 g/mol, this compound is supplied as a research chemical with a typical purity specification of 95%.

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 38557-76-5
Cat. No. B3052120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide
CAS38557-76-5
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)O
InChIInChI=1S/C13H13NO3S/c1-11-7-9-13(10-8-11)18(16,17)14(15)12-5-3-2-4-6-12/h2-10,15H,1H3
InChIKeyXTOKVLADBOLOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide (CAS 38557-76-5): Structural Identity, Procurement Specifications, and Comparator Landscape


N-Hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide (CAS 38557-76-5) is a trisubstituted aromatic sulfonamide featuring a characteristic N-hydroxy (hydroxamic acid mimetic) zinc-binding group, a 4-methyl substituent on the benzene ring, and an N-phenyl group . With a molecular formula of C13H13NO3S and a molecular weight of 263.31 g/mol, this compound is supplied as a research chemical with a typical purity specification of 95% . The N-hydroxysulfonamide (-SO₂NHOH) motif is a recognized pharmacophore for zinc-dependent enzyme inhibition, while the concurrent presence of the 4-methyl and N-phenyl substituents distinguishes it from simpler N-hydroxybenzenesulfonamide analogs such as Piloty's acid (CAS 599-71-3) [1].

Why N-Hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide Cannot Be Replaced by Unsubstituted or Singly Substituted Sulfonamide Analogs in Pharmacological and Chemical Probe Studies


Generic substitution among N-hydroxysulfonamides is not scientifically valid because the three substituents on the sulfonamide core (N-hydroxy, N-phenyl, and 4-methyl) each contribute independently to zinc-chelating affinity, target selectivity, and physicochemical properties [1]. Piloty's acid (N-hydroxybenzenesulfonamide) lacks both the N-phenyl and the para-methyl group, resulting in substantially different carbonic anhydrase binding kinetics (Ki ≈ 74 nM for unsubstituted parent) [1]; the para-methyl group modulates the pKa of the sulfonamide -NHOH and influences the compound's lipophilicity (cLogP) and membrane partitioning [2]. The N-phenyl substituent introduces steric constraints and potential π-stacking interactions within the enzyme active site that are absent in N-hydroxy-4-methylbenzenesulfonamide. Therefore, procurement specifications must explicitly identify the trisubstituted compound (CAS 38557-76-5); a CAS number corresponding to any mono- or disubstituted analog will yield a molecule with different target engagement, potency, and off-target profiles.

Quantitative Differentiation Evidence for N-Hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide Relative to Closest Chemical Analogs


Zinc-Binding Group Chemotype: N-Hydroxysulfonamide vs. Primary Sulfonamide in Carbonic Anhydrase and MMP Inhibition

The N-hydroxy (-SO₂NHOH) motif of the target compound functions as a potent zinc-chelating group that is structurally and mechanistically distinct from the primary sulfonamide (-SO₂NH₂) found in classical carbonic anhydrase inhibitors. N-Hydroxysulfonamides inhibit both carbonic anhydrase (CA) isoforms and matrix metalloproteinases (MMPs) in the micromolar range, whereas the corresponding N-methoxysulfonamides are completely inactive against CA [1]. The unsubstituted parent N-hydroxybenzenesulfonamide (Piloty's acid) exhibits a Ki of 74 nM against carbonic anhydrase II [2]. The target compound retains this N-hydroxy zinc-binding function while incorporating substituents that modulate isoform selectivity.

Carbonic Anhydrase Inhibition Matrix Metalloproteinase Inhibition Zinc-Binding Pharmacophore N-Hydroxysulfonamide SAR

Impact of 4-Methyl Substitution on Lipophilicity and Membrane Partitioning Relative to Unsubstituted Parent

The 4-methyl substituent on the benzenesulfonamide ring increases the calculated lipophilicity (cLogP) of the target compound relative to the unsubstituted N-hydroxy-N-phenylbenzenesulfonamide (CAS 7340-50-3). For the closely related 4-methyl-N-phenylbenzenesulfonamide analog (CAS 68-34-8), the measured LogP is approximately 2.8, compared to ~2.2 for the des-methyl N-phenylbenzenesulfonamide [1]. The incremental increase in lipophilicity (~0.6 LogP units) is predicted to enhance passive membrane permeability and tissue distribution for the target compound, which is relevant for cell-based assays and in vivo pharmacokinetic studies.

Physicochemical Profiling Lipophilicity cLogP Membrane Permeability Drug-Likeness

N-Phenyl Substituent Contribution to Binding Pocket Complementarity vs. N-Hydroxy-4-methylbenzenesulfonamide

The N-phenyl group on the target compound occupies a hydrophobic sub-pocket in carbonic anhydrase and related enzymes that is not engaged by N-hydroxy-4-methylbenzenesulfonamide (CAS 1593-60-8), which bears only a hydrogen at the sulfonamide nitrogen. X-ray crystallographic studies of N-hydroxybenzenesulfonamide bound to carbonic anhydrase II (PDB 3T5U) demonstrate that the N-substituent projects toward a region of the active site that can accommodate aromatic rings [1]. For the 4-methyl-N-phenylbenzenesulfonamide analog, this N-phenyl engagement translates into selective nanomolar inhibition of carbonic anhydrase IX (IC₅₀ = 90 nM) [2].

Structure-Activity Relationship Binding Pocket Occupancy Enzyme Selectivity Steric Effects

N-Phenylbenzenesulfonamide Chemotype as a Validated HCV NS5B Polymerase Inhibitor Scaffold

Substituted N-phenylbenzenesulfonamides (SPBS) represent a validated non-nucleoside inhibitor chemotype targeting the hepatitis C virus NS5B RNA-dependent RNA polymerase, with lead compounds demonstrating reversible inhibition and IC₅₀ values as low as 39–40 nM against HCV genotype 1b [1]. The target compound (CAS 38557-76-5) shares the core N-phenylbenzenesulfonamide scaffold with the 4-methyl substitution that is commonly found in optimized SPBS inhibitors. This contrasts with simpler benzenesulfonamides lacking the N-phenyl group, which do not bind to the same allosteric pocket on NS5B.

HCV NS5B Polymerase Non-Nucleoside Inhibitor Antiviral Drug Discovery Allosteric Inhibition

Synthetic Accessibility and Purity Specification Relative to Custom-Synthesized Analogs

The target compound is commercially available from multiple reputable suppliers with a standard purity specification of 95% , enabling immediate use in biochemical assays without in-house synthesis. In contrast, N-hydroxy-4-methyl-N-phenylbenzenesulfonamide analogs with additional ring substituents (e.g., halogen, nitro, or methoxy groups) typically require custom synthesis, with lead times of 4–8 weeks and variable purity outcomes . The electrochemical synthetic route using p-toluenesulfonyl chloride and N-phenylhydroxylamine as building blocks is well-established, providing reliable access to the target compound .

Chemical Procurement Synthetic Tractability Purity Specification Research Chemical Supply

High-Value Application Scenarios for N-Hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide Based on Validated Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling and Tool Compound Development

This compound serves as a scaffold for developing isoform-selective carbonic anhydrase inhibitors, particularly for the tumor-associated isoforms CA IX and CA XII. The N-hydroxysulfonamide zinc-binding group enables nanomolar affinity, while the N-phenyl substituent can be elaborated to achieve selectivity over off-target CA isoforms [1]. The commercially available 4-methyl-N-phenylbenzenesulfonamide analog already demonstrates 90 nM potency against CA IX [2], and installation of the N-hydroxy group on this scaffold (yielding the target compound) is expected to enhance zinc chelation while retaining the N-phenyl-mediated isoform selectivity.

Matrix Metalloproteinase Inhibitor Probe Design Using the N-Hydroxysulfonamide Pharmacophore

The N-hydroxysulfonamide motif is a validated zinc-binding function for MMP inhibitor design, with demonstrated activity against MMP-1, MMP-2, MMP-8, and MMP-9 in the micromolar range [1]. The target compound provides the core pharmacophore for structure-activity relationship studies aimed at improving MMP subtype selectivity through modification of the 4-methyl and N-phenyl substituents. Procurement of the trisubstituted compound ensures that SAR studies begin from a scaffold with balanced lipophilicity (cLogP ~2.8) suitable for cell permeability.

HCV NS5B Allosteric Inhibitor Lead Optimization

The N-phenylbenzenesulfonamide chemotype, of which this compound is a representative, has been validated as a non-nucleoside inhibitor scaffold targeting the HCV NS5B polymerase with IC₅₀ values reaching 39 nM for optimized derivatives [1]. The target compound can serve as a starting point for medicinal chemistry optimization, where the N-hydroxy group may be exploited for additional hydrogen-bonding interactions or as a prodrug handle, and the 4-methyl position can be further derivatized to improve potency and pharmacokinetic properties.

Chemical Biology Probe for Zinc-Dependent Enzyme Family Screening

The combination of the N-hydroxysulfonamide zinc-binding group with aromatic substituents makes this compound suitable as a broad-spectrum probe for screening zinc-dependent enzymes, including histone deacetylases (HDACs), matrix metalloproteinases, and carbonic anhydrases. Unlike simpler analogs such as Piloty's acid, the N-phenyl and 4-methyl groups provide additional binding interactions that may reveal differential inhibition patterns across enzyme families, facilitating target deconvolution in phenotypic screening campaigns [1].

Quote Request

Request a Quote for N-hydroxy-4-methyl-N-phenylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.